

Head-to-head comparison of Sparsentan and Losartan in a gddY mouse model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sparsentan*

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Sparsentan Outperforms Losartan in Preclinical Model of IgA Nephropathy

A head-to-head comparison in the gddY mouse model, a spontaneous model of IgA nephropathy (IgAN), demonstrates the superior efficacy of **Sparsentan** over Losartan in key markers of kidney damage. The dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, **Sparsentan**, showed a more rapid and potent reduction in proteinuria and offered greater protection against structural damage to the kidneys compared to the AT1 receptor antagonist, Losartan.

This guide provides a detailed comparison of the two drugs based on a pivotal preclinical study, offering researchers and drug development professionals a comprehensive overview of the experimental data and methodologies.

Executive Summary of Comparative Data

The following tables summarize the key quantitative findings from the head-to-head study in the gddY mouse model of IgAN.

Table 1: Effect on Albumin-to-Creatinine Ratio (ACR)

Treatment Group	Baseline ACR (µg/mg)	Change in ACR after 4 Weeks of Treatment
gddY Control	~200	Increase
Losartan	~200	Decrease
Sparsentan	~200	More rapid and greater decrease than Losartan[1][2][3][4][5]

Table 2: Histological and Cellular Outcomes after 16 Weeks of Treatment

Parameter	gddY Control	Losartan	Sparsentan
Glomerulosclerosis	Severe	Attenuated	Significantly greater attenuation than Losartan (P<0.001)
Podocyte Number	Significant Loss	Significant prevention of loss (P<0.05)	Greater preservation than Losartan, comparable to healthy controls (P<0.01)
Glomerular Glycocalyx	Damaged	Some preservation	Significant preservation versus Losartan (P<0.001)

Table 3: Gene Expression Analysis in Kidney Tissue

Gene	gddY Control	Losartan	Sparsentan
Endothelin-1 (ET-1)	Upregulated (P<0.05)	Attenuated increase (P<0.01)	Attenuated increase (P<0.01)
ETA Receptor (ETAR)	Upregulated (P<0.05)	Attenuated increase (P<0.01)	Attenuated increase (P<0.01)
AT1 Receptor (AT1R)	Upregulated (P<0.05)	Attenuated increase (P<0.01)	Attenuated increase (P<0.01)
Proinflammatory Genes	Upregulated	Significantly attenuated (P<0.05)	Significantly attenuated (P<0.05)

Signaling Pathways and Mechanisms of Action

Sparsentan's dual antagonism of both the endothelin and angiotensin pathways is believed to provide a more comprehensive therapeutic effect in IgAN compared to Losartan, which only targets the angiotensin system.

*Mechanisms of action for **Sparsentan** and Losartan.*

Experimental Protocols

Animal Model

The study utilized the gddY mouse model, a well-established spontaneous model for IgA nephropathy. These mice, established through selective mating of ddY mice with an early-onset phenotype, develop proteinuria by 8 weeks of age. Female gddY mice were used in the experiments. Healthy BALB/c mice were used as a control group for renal pathology and gene expression.

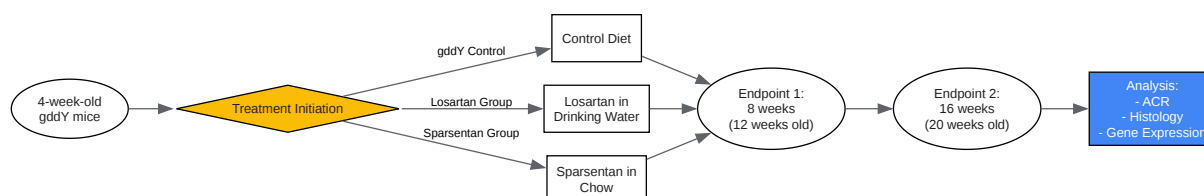
Drug Administration

Four-week-old gddY mice were divided into treatment and control groups.

- **Sparsentan:** Administered by mixing it with normal chow at concentrations of 900 ppm or 1800 ppm.
- **Losartan:** Provided in the drinking water to deliver doses of 10 or 30 mg/kg/day.

- Control: gddY mice and BALB/c mice received a normal diet.

The treatment duration was for either 8 or 16 weeks, with mice being 12 or 20 weeks old at the end of the study periods.



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Experimental workflow for the gddY mouse study.

Key Experimental Analyses

- Urine Albumin-to-Creatinine Ratio (ACR): Urine was collected to measure albumin and creatinine levels to assess proteinuria, a key indicator of kidney damage.
- Histological Analysis: Kidney sections were excised at the study endpoints (12 or 20 weeks of age) for histological examination to assess glomerulosclerosis.
- Podocyte Quantification: The number of Wilms tumor (WT)-1-positive cells (podocytes) was counted to evaluate podocyte loss.
- Glycocalyx Assessment: The integrity of the glomerular glycocalyx was evaluated.
- Gene Expression Analysis: RNA was extracted from kidney tissue to analyze the mRNA expression of ET-1, ETAR, AT1R, and various proinflammatory genes.

Conclusion

The findings from the gddY mouse model of IgA nephropathy strongly suggest that the dual endothelin and angiotensin receptor antagonist, **Sparsentan**, offers a more potent

nephroprotective effect compared to the angiotensin receptor blocker, Losartan, alone.

Sparsentan's superiority is evident in its ability to more rapidly reduce proteinuria and provide greater protection against the progression of glomerulosclerosis, podocyte loss, and glycocalyx damage. These preclinical data provide a strong rationale for the clinical development and use of **Sparsentan** in patients with IgA nephropathy.

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- To cite this document: BenchChem. [Head-to-head comparison of Sparsentan and Losartan in a gddY mouse model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681978#head-to-head-comparison-of-sparsentan-and-losartan-in-a-gddy-mouse-model]

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